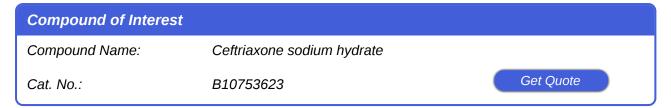


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Application Note: Development of a Stability-Indicating Assay for Ceftriaxone Sodium Hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Its parenteral administration necessitates stringent quality control to ensure potency and safety.[2][3] Stability-indicating assay methods are crucial in the pharmaceutical industry to guarantee that the drug product maintains its quality, efficacy, and safety throughout its shelf life.[4] These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various environmental conditions.[4]

This application note provides a detailed protocol for the development and validation of a stability-indicating assay for **Ceftriaxone sodium hydrate** using High-Performance Liquid Chromatography (HPLC). The method is designed to be specific, accurate, precise, and robust for the quantitative determination of Ceftriaxone in the presence of its degradation products. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating nature.[5][6]

Experimental Protocols Materials and Reagents

• Ceftriaxone Sodium Hydrate Reference Standard



- Ceftriaxone Sodium Hydrate for Injection (Sample)
- Acetonitrile (HPLC Grade)
- Disodium Hydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Hydrochloric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Milli-Q Water or equivalent

Instrumentation and Chromatographic Conditions

A validated HPLC method is essential for the accurate quantification of Ceftriaxone sodium and its degradation products.[7]

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Column	Xterra C18 (4.6 x 150mm, 5 μm) or equivalent
Mobile Phase	0.05M Disodium hydrogen phosphate buffer: Acetonitrile (65:35, v/v), pH adjusted to 4.3 with orthophosphoric acid
Flow Rate	1.0 mL/min
Detection Wavelength	242 nm
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	9 minutes



Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of
 Ceftriaxone sodium hydrate reference standard in 100 mL of Milli-Q water.
- Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[7]
- Sample Solution (40 μg/mL): Reconstitute the **Ceftriaxone sodium hydrate** for injection with Milli-Q water. Further dilute an appropriate volume with the mobile phase to obtain a final concentration of 40 μg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[8][9]

- Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at room temperature for 1 hour.[5] Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 40 µg/mL with the mobile phase.
- Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep
 the solution at room temperature for 1 hour.[5] Neutralize the solution with 0.1 N HCl and
 dilute to a final concentration of 40 µg/mL with the mobile phase.
- Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 1 hour.[5] Dilute to a final concentration of 40 μg/mL with the mobile phase.
- Thermal Degradation: Place the solid **Ceftriaxone sodium hydrate** powder in a hot air oven at 105°C for 24 hours. After exposure, prepare a 40 μg/mL solution in the mobile phase.
- Photolytic Degradation: Expose a solution of Ceftriaxone sodium hydrate (40 μg/mL in mobile phase) to UV radiation (254 nm) for 24 hours.[5]

Data Presentation



System Suitability

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	4500
% RSD for 6 replicate injections	≤ 2.0%	0.8%

Method Validation Summary

Parameter	Result
Linearity (μg/mL)	10 - 100
Correlation Coefficient (r²)	0.999
Precision (%RSD)	
- Intraday	< 2.0%
- Interday	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD) (μg/mL)	0.5
Limit of Quantification (LOQ) (μg/mL)	1.5

Forced Degradation Results

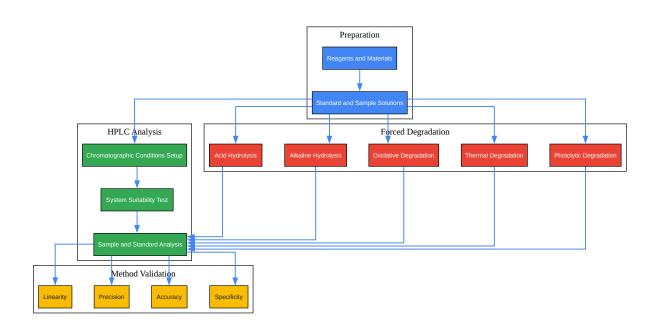


Stress Condition	% Degradation of Ceftriaxone	Retention Time of Major Degradant(s) (min)
Acid Hydrolysis (0.1 N HCl, 1 hr)	17.71%[10]	1.669[10]
Alkaline Hydrolysis (0.1 N NaOH, 1 hr)	Significant[8][9]	-
Oxidative Degradation (30% H ₂ O ₂ , 1 hr)	7.95%[5]	-
Thermal Degradation (105°C, 24 hr)	Slight[5]	-
Photolytic Degradation (UV 254 nm, 24 hr)	Slight[5]	-

Note: The percentage of degradation and retention times of degradants can vary based on the specific experimental conditions.

Diagrams

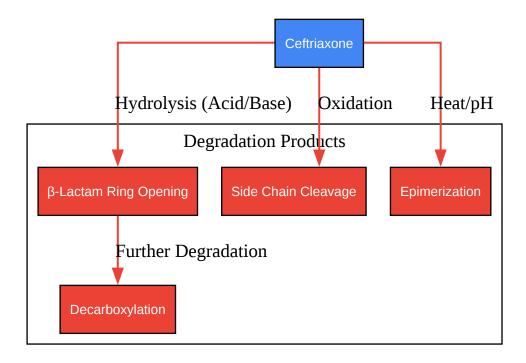




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Caption: Experimental workflow for the development of a stability-indicating assay.





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Caption: Simplified degradation pathway of Ceftriaxone under stress conditions.

Conclusion

The developed HPLC method is simple, rapid, precise, and accurate for the determination of **Ceftriaxone sodium hydrate** in bulk and pharmaceutical dosage forms.[7] The forced degradation studies demonstrated that the method is specific and stability-indicating, as it was able to separate the parent drug from its degradation products.[5][6] This method can be effectively used for routine quality control analysis and for assessing the stability of **Ceftriaxone sodium hydrate** formulations.

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